molecular formula C14H18O B3023894 Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-25-4

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No. B3023894
M. Wt: 202.29 g/mol
InChI Key: PPWXFIUFJGYPLY-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C14H18O . It has a molecular weight of 202.29200 .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone consists of a cyclopropyl group, a ketone group, and a 3,5-dimethylphenyl group . The exact structure would require more detailed information or a structural analysis such as X-ray crystallography.


Physical And Chemical Properties Analysis

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone has a density of 1.041g/cm3 . It has a boiling point of 308.5ºC at 760 mmHg . The melting point was not available in the retrieved data .

Scientific Research Applications

Novel Synthesis and Characterization

One research avenue involves novel synthesis methods for cyclopropyl alkyl ketones, demonstrating a one-step preparation of cyclopropane acetic acid ethyl esters from these ketones. This process utilizes lead (IV) acetate in triethyl orthoformate, highlighting the compound's versatility in synthetic organic chemistry (Nongkhlaw et al., 2005).

Polymer Science Applications

In polymer science, the compound's derivatives have been utilized to synthesize and characterize homopolymers and copolymers, offering insights into molecular weights, polydispersity indices, and thermal properties. Such studies provide foundational knowledge for developing materials with specific properties (Vijayanand et al., 2002).

Chemical Reactions and Mechanisms

Cyclopropyl ketones have been identified as highly reactive dienophiles in Diels-Alder reactions, expanding the toolbox for synthetic chemists seeking to construct complex molecular architectures. The ability to engage with cyclic dienes and undergo reductive opening to yield products without cyclopropane rings illustrates the compound's utility in organic synthesis (Fisher et al., 2013).

Advanced Synthetic Precursors

Additionally, cyclopropyl-substituted alkenes have been explored for their reactivity with complexes, leading to ketones that retain the three-membered ring structure. This research indicates potential for these compounds in creating novel ketones without ring opening or rearrangements, crucial for synthesizing specific organic molecules with precision (Lebedev et al., 2001).

Photocatalysis and Cycloadditions

Aryl cyclopropyl ketones have been used in [3+2] cycloaddition reactions under visible light photocatalysis, showcasing the potential for constructing highly substituted cyclopentane rings. Such photocatalytic methods open avenues for efficient synthesis of complex cyclic structures (Lu et al., 2011).

properties

IUPAC Name

1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWXFIUFJGYPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644924
Record name 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

CAS RN

898781-25-4
Record name 1-Cyclopropyl-3-(3,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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